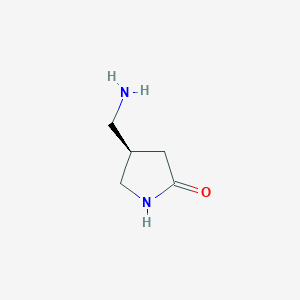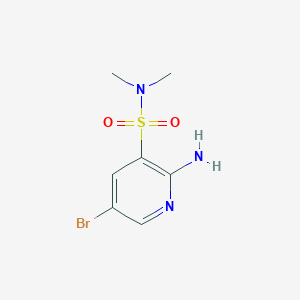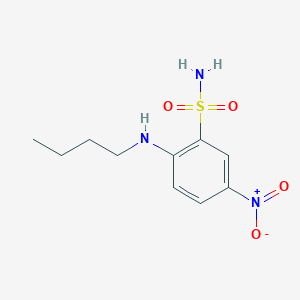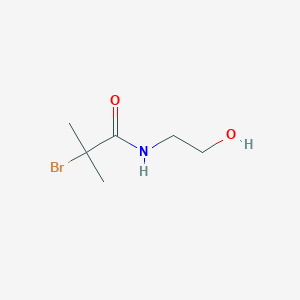![molecular formula C9H11N3O2S B1522638 2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 1251623-78-5](/img/structure/B1522638.png)
2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Overview
Description
“2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a chemical compound with the CAS Number: 1251623-78-5 . It has a molecular weight of 225.27 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11N3O2S/c10-7-6 (8 (13)12-9 (11)14)4-2-1-3-5 (4)15-7/h1-3,10H2, (H3,11,12,13,14) . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The storage temperature for this compound is normal, and it should be kept in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Anti-Inflammatory and Antioxidant Activity
One of the primary scientific research applications of derivatives of the compound involves their potential anti-inflammatory and antioxidant properties. A study synthesized derivatives and screened them for in vitro anti-inflammatory and antioxidant activity, showing comparable results to ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008).
Antibacterial and Antifungal Activities
Another significant area of application is in the development of novel antibiotic and antibacterial drugs. A research effort synthesized derivatives that were studied for their potential as antibiotics against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antinociceptive Activity
Research has also been conducted on the antinociceptive (pain-relieving) activity of N-substituted derivatives. These studies aimed to explore the pain-relieving properties of synthesized compounds (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Further, novel thiophene derivatives synthesized from the core compound showed promising results in screening for antiarrhythmic, serotonin antagonist, and antianxiety activities, presenting an area of interest for the development of new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Synthesis of Heterocyclic Compounds
The compound has also been used in the synthesis of heterocyclic compounds, highlighting its utility in chemical synthesis and the development of new materials with potential pharmaceutical applications. Studies have focused on efficient methods for creating derivatives with various biological activities (Abaee & Cheraghi, 2013).
Safety and Hazards
properties
IUPAC Name |
2-amino-N-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-7-6(8(13)12-9(11)14)4-2-1-3-5(4)15-7/h1-3,10H2,(H3,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQQXJCQWJBICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)NC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1522555.png)
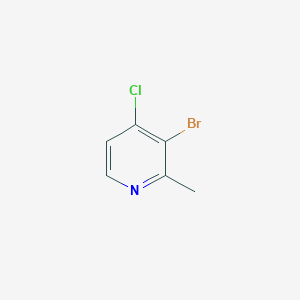
![tert-butyl N-[(1-amino-2-methylcyclohexyl)methyl]carbamate](/img/structure/B1522557.png)
